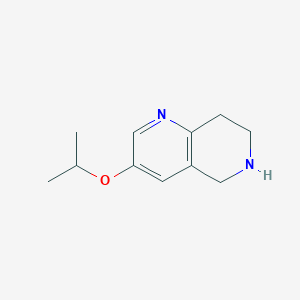
1-(3-Bromophenyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)piperidine-2-carboxylic acid is an organic compound that features a bromophenyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group
Méthodes De Préparation
The synthesis of 1-(3-Bromophenyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and piperidine.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the piperidine ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Bromophenyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromophenyl)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study the effects of bromophenyl and piperidine derivatives on biological systems, including their potential as enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 1-(3-Bromophenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Bromophenyl)piperidine-2-carboxylic acid: Similar structure but with the bromine atom in the ortho position, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)piperidine-2-carboxylic acid: The bromine atom is in the para position, potentially leading to different steric and electronic effects.
1-(3-Chlorophenyl)piperidine-2-carboxylic acid: The chlorine atom replaces the bromine, which can influence the compound’s reactivity and interactions with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14BrNO2 |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
1-(3-bromophenyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-9-4-3-5-10(8-9)14-7-2-1-6-11(14)12(15)16/h3-5,8,11H,1-2,6-7H2,(H,15,16) |
Clé InChI |
FVDTYUVRBMNGID-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C(=O)O)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate](/img/structure/B13872384.png)


![tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate](/img/structure/B13872424.png)
![((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid](/img/structure/B13872425.png)


![N-[6-(hydroxymethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13872437.png)



